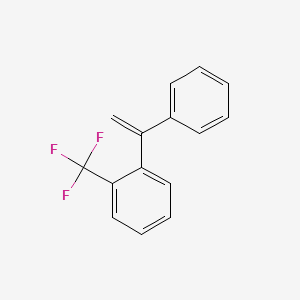
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 191867-93-3 . It has a linear formula of C15H11F3 . The molecular weight of this compound is 248.248.
Molecular Structure Analysis
The molecular structure of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene consists of a benzene ring with a phenylvinyl and a trifluoromethyl group attached . The exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación
Kinetics of Addition Reactions
- Kinetics of sec-Butyllithium Addition : Divinylidene compounds like 1-(1-phenylvinyl)-2-(trifluoromethyl)benzene derivatives exhibit interesting kinetics in their reactions with sec-butyllithium, forming biscarbonionic species. This reaction is characterized by specific rate constants and activation energies, providing insights into the molecular interaction mechanisms of these compounds (Leitz & Höcker, 1983).
Reactions with Electron Transfer Reagents
- Reactivity with Alkali Metals : The reactions of 1,3-bis(1-phenylvinyl)benzene derivatives with Li, Na, and K in THF solvent have shown varying yields in polymeric combination products, demonstrating their reactivity and potential application in polymer synthesis (Schulz & Höcker, 1977).
Star-Shaped Compounds with Charge Transfer Properties
- Intramolecular Charge Transfer in Triazine Derivatives : Star-shaped compounds with 1,3,5-triazine cores and styryl chains, related to 1-(1-phenylvinyl)-2-(trifluoromethyl)benzene, exhibit significant intramolecular charge transfer properties. These properties are influenced by the presence of electron-donating and accepting groups, offering potential applications in electronic and photonic materials (Meier, Holst, & Oehlhof, 2003).
Spectroscopic and Structural Characterization
- Characterization of Trifluoromethyl Phenyllithium Compounds : The reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium leads to the formation of compounds that have been characterized using X-ray analysis and NMR methods, providing valuable structural information (Stalke & Whitmire, 1990).
Applications in Polymer Chemistry
- Synthesis and Properties of Poly(tetraphenylethene) : Research involving the synthesis of tetraphenylethene-containing compounds related to 1-(1-phenylvinyl)-2-(trifluoromethyl)benzene demonstrates their solubility, thermal stability, and unique emission properties, suggesting applications in materials science, particularly in the field of fluorescent polymers (Hu et al., 2012).
Catalysis and Synthetic Applications
- Synthesis of Novel Fluorine-containing Polyetherimide : Research on the synthesis of fluorine-containing compounds derived from 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the chemical structure of interest, highlights potential applications in the synthesis of advanced polymeric materials (Yu Xin-hai, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-phenylethenyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16,17)18/h2-10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJPEJASXYPZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)
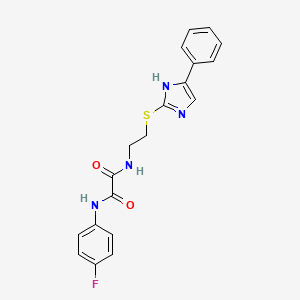
![2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2632682.png)
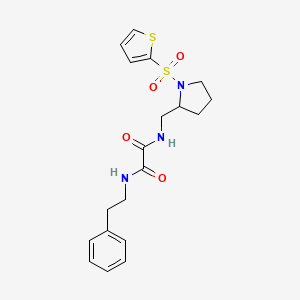
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)
![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)
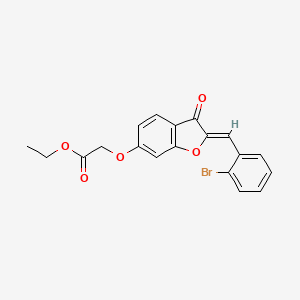
![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)

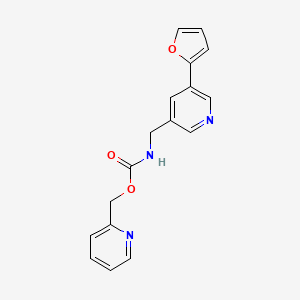
![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)